molecular formula C10H15IO3 B6222068 methyl 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate CAS No. 2758003-01-7

methyl 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate

Cat. No. B6222068
CAS RN: 2758003-01-7
M. Wt: 310.1
InChI Key:
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Description

Methyl 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate (MIBC) is an organometallic compound that is widely used in scientific research as a reagent for various organic syntheses. It is also used as a catalyst for chemical reactions, and as a solvent for organic compounds. MIBC is a colorless liquid with a melting point of -22.5 °C and a boiling point of 68.5 °C. It is miscible in water and other organic solvents, and is stable under normal conditions.

Mechanism of Action

The mechanism of action of methyl 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate is not well understood. However, it is known that it acts as a Lewis acid, and is able to form complexes with organic molecules. It is believed that the Lewis acid-base interaction between methyl 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate and the organic molecule is responsible for the catalytic activity of methyl 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate. In addition, it is believed that methyl 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate can act as a proton donor, and can facilitate the transfer of protons from one molecule to another.
Biochemical and Physiological Effects
The biochemical and physiological effects of methyl 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate are not well understood. However, it is known that methyl 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate is not toxic to humans, and is not considered a carcinogen. In addition, it has been found to have no mutagenic or teratogenic effects.

Advantages and Limitations for Lab Experiments

The main advantage of using methyl 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate in laboratory experiments is its low cost and availability. It is also relatively non-toxic and has a low volatility, which makes it suitable for use in laboratory experiments. However, it is not very soluble in water, and it is not very stable in the presence of light or heat.

Future Directions

There are several potential future directions for research on methyl 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate. One potential area of research is to investigate the mechanism of action of methyl 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate in more detail. In addition, further research could be conducted on the biochemical and physiological effects of methyl 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate, as well as its potential applications in the synthesis of pharmaceuticals and other organic compounds. Finally, research could be conducted to investigate the potential for using methyl 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate as a catalyst for the synthesis of polymers and heterocyclic compounds.

Synthesis Methods

Methyl 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate is synthesized by the reaction of methyl iodide and 2-oxabicyclo[2.2.2]octane-4-carboxylic acid in the presence of an acid catalyst. The reaction is carried out at a temperature of 40-50 °C, and the reaction time is typically 2-3 hours. The product is purified by distillation, and the yield is typically 80-90%.

Scientific Research Applications

Methyl 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate is used in many different areas of scientific research, including organic synthesis, chemical catalysis, and solvation of organic compounds. It is used as a reagent for the synthesis of various organic compounds, including pharmaceuticals, pesticides, and dyes. It is also used as a catalyst for organic reactions, such as the synthesis of polymers, and as a solvent for organic compounds. In addition, it is used in the synthesis of heterocyclic compounds, and as a reagent for the synthesis of heterocyclic compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate involves the reaction of 2-oxabicyclo[2.2.2]oct-5-ene with iodomethane followed by esterification with methyl chloroformate.", "Starting Materials": [ "2-oxabicyclo[2.2.2]oct-5-ene", "iodomethane", "methyl chloroformate" ], "Reaction": [ "Step 1: 2-oxabicyclo[2.2.2]oct-5-ene is reacted with iodomethane in the presence of a base such as potassium carbonate to form methyl 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate.", "Step 2: The resulting product from step 1 is then esterified with methyl chloroformate in the presence of a base such as triethylamine to yield the final product, methyl 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate." ] }

CAS RN

2758003-01-7

Molecular Formula

C10H15IO3

Molecular Weight

310.1

Purity

95

Origin of Product

United States

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